molecular formula C14H22O3Si B8065029 (4-Vinylphenyl)triethoxysilane

(4-Vinylphenyl)triethoxysilane

Cat. No. B8065029
M. Wt: 266.41 g/mol
InChI Key: ORFPMGWJDWEAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053588B2

Procedure details

Firstly, dist. THF (1 mL) was added to Mg (2 g, 11 mmol) that has been activated under vacuum, and subsequently a small amount of I2 was added to the resultant mixture to obtain a mixed solution. Then, the activation of the Mg in the mixed solution was checked. Once such activation was confirmed, the mixed solution was added with dist. THF (16 mL). After that, at room temperature, a solution containing 4-bromostyrene (2 g, 11 mmol) and dist. THF (5 mL) was added dropwise to obtain a reaction solution. Then, the obtained reaction solution was stirred under a nitrogen atmosphere and a reflux condition (at 80° C.) for 20 hours to obtain 4-styrenemagnesium bromide. After that, TEOS (2.2 mL, 8.8 mmol)/dist. THF (10 mL) was added dropwise to the obtained 4-styrenemagnesium bromide under a nitrogen atmosphere at room temperature (25° C.) to obtain a reaction mixture. Subsequently, the obtained reaction mixture was stirred under a nitrogen atmosphere and a reflux condition (80° C.) for 15 hours, and then was left standing to cool to room temperature. The cooled reaction mixture was added with distilled hexane (dist. hexane: 50 mL) to make the excess Mg salt be precipitated. The salt thus formed was removed through a celite filtration process, and an organic layer was concentrated under reduced pressure to obtain a residue. Then, the obtained residue was purified through a reduced-pressure distillation process (0.01 mmHg, 80° C.) to obtain 4-(triethoxysilyl) styrene (176 mg, 6% yield).
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCO[Si:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7].[CH2:14]1[CH2:18]O[CH2:16][CH2:15]1.[Br-]>CCCCCC>[CH2:12]([O:11][Si:4]([O:5][CH2:6][CH3:7])([O:8][CH2:9][CH3:10])[C:14]1[CH:18]=[CH:18][C:14]([CH:15]=[CH2:16])=[CH:16][CH:15]=1)[CH3:13]

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
CCO[Si](OCC)(OCC)OCC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Three
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a reaction mixture
CUSTOM
Type
CUSTOM
Details
Subsequently, the obtained reaction mixture
WAIT
Type
WAIT
Details
was left
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
be precipitated
CUSTOM
Type
CUSTOM
Details
The salt thus formed
CUSTOM
Type
CUSTOM
Details
was removed through a celite filtration process
CONCENTRATION
Type
CONCENTRATION
Details
an organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue
DISTILLATION
Type
DISTILLATION
Details
Then, the obtained residue was purified through a reduced-pressure distillation process (0.01 mmHg, 80° C.)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)O[Si](C1=CC=C(C=C)C=C1)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 176 mg
YIELD: PERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.